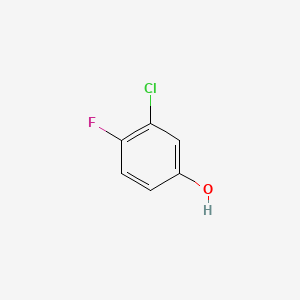

3-Chloro-4-fluorophenol

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXLIXHVJVAPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180762 | |

| Record name | 3-Chloro-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2613-23-2 | |

| Record name | 3-Chloro-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2613-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-fluorophenol CAS number and properties

An In-depth Technical Guide to 3-Chloro-4-fluorophenol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a halogenated aromatic organic compound that serves as a crucial building block in the synthesis of more complex molecules.[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenol ring, imparts specific reactivity and properties that are highly valued in various fields of chemical research and development. This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its chemical and physical properties, synthesis methodologies, key applications, safety protocols, and analytical characterization techniques.

Core Compound Identifiers

Precise identification is paramount in chemical synthesis and regulatory compliance. This compound is cataloged under several internationally recognized systems.

| Identifier | Value | Source(s) |

| CAS Number | 2613-23-2 | [2][3] |

| IUPAC Name | This compound | [2][4][5] |

| Molecular Formula | C₆H₄ClFO | [2][3][4] |

| Linear Formula | ClC₆H₃(F)OH | |

| InChI | InChI=1S/C6H4ClFO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | [3][4] |

| InChIKey | ZQXLIXHVJVAPLW-UHFFFAOYSA-N | [2][3][4] |

| SMILES | C1=CC(=C(C=C1O)Cl)F | [2][4] |

| EC Number | 220-042-5 |

Physicochemical and Pharmacokinetic Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and its potential physiological impact. These characteristics are essential for designing synthetic routes and for preliminary assessment in drug discovery pipelines.

| Property | Value | Source(s) |

| Molecular Weight | 146.55 g/mol | [2] |

| Appearance | Cream-colored to brown crystalline solid | [6] |

| Melting Point | 38-40 °C | [6] |

| Boiling Point | 104 °C at 11 mmHg | [4][6] |

| Flash Point | 109 °C (closed cup) | [1][7] |

| Density | ~1.4 g/cm³ | [1] |

| pKa | 9.01 ± 0.18 (Predicted) | [6] |

| LogP (Octanol-Water Partition Coefficient) | 2.38 | [4] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [4] |

| Water Solubility | 0.145-0.295 mg/mL | [4] |

Pharmacokinetic insights suggest that the compound has high gastrointestinal absorption potential and the ability to permeate the blood-brain barrier.[4] It is not a substrate for P-glycoprotein and does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), which is a favorable characteristic in early-stage drug development.[4]

Synthesis and Chemical Reactivity

Synthetic Pathway

While various synthetic routes can be conceptualized, a common approach for producing substituted phenols involves the reduction of a corresponding nitroaromatic compound. For this compound, a plausible synthesis starts from 3-chloro-4-fluoronitrobenzene. This precursor can be reduced to the corresponding aniline, which can then be converted to the phenol.

A described method for a similar compound, 3-chloro-4-fluoroaniline, involves the catalytic reduction of 3-chloro-4-fluoronitrobenzene using a platinum catalyst under a hydrogen atmosphere.[4] This aniline can then be subjected to diazotization followed by hydrolysis to yield the target phenol.

Experimental Protocol: Synthesis via Diazotization (Conceptual)

-

Reduction of Nitro-Precursor: 3-Chloro-4-fluoronitrobenzene is catalytically hydrogenated using a catalyst like Pt/C or Pd/C in a suitable solvent (e.g., ethanol) under hydrogen pressure (0.1-5 MPa) at a temperature of 50-100°C for 1-10 hours to yield 3-chloro-4-fluoroaniline.[4]

-

Diazotization: The resulting 3-chloro-4-fluoroaniline is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

-

Hydrolysis: The diazonium salt solution is then slowly added to hot aqueous acid (e.g., dilute H₂SO₄), causing the evolution of nitrogen gas and the formation of this compound.

-

Purification: The product can be extracted from the reaction mixture using an organic solvent, followed by purification techniques such as distillation or recrystallization.

Caption: Conceptual synthesis workflow for this compound.

Chemical Reactivity

This compound exhibits reactivity typical of phenols and halogenated aromatic compounds.[4] The hydroxyl group is a strong activating group, directing electrophilic aromatic substitution to the positions ortho and para to it. The existing substituents (Cl and F) will also influence the regioselectivity of further reactions. The phenolic hydroxyl group itself can undergo reactions such as etherification and esterification.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate.

-

Pharmaceutical Research: Fluorine substitution is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[4] This compound serves as a starting material for synthesizing novel bioactive molecules with potential therapeutic applications.[4]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of chloro- and fluoro- substituents can lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.

-

Organic Synthesis: The presence of multiple reactive sites—the hydroxyl group and the aromatic ring activated for substitution—makes it a valuable building block for creating more complex chemical structures for various applications, including material science.[4]

Safety, Handling, and Hazard Information

Handling this compound requires adherence to standard laboratory safety protocols for hazardous chemicals.

GHS Hazard Information: Aggregated GHS information indicates the following hazards[4][6]:

-

Pictogram: Irritant

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[7][8]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water.[8][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][9]

-

Ingestion: Rinse mouth with water and consult a physician.[8]

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[8][9]

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can include carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[7]

Analytical Characterization

To ensure the purity and confirm the identity of this compound, a suite of analytical techniques is employed. While specific impurity profiles would depend on the synthetic route, standard methods for characterization are well-established for related compounds.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom. Spectral data for this compound is available in chemical databases.[11]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. Electron ionization mass spectra are available in the NIST Chemistry WebBook.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups, such as the broad O-H stretch of the phenol and C-Cl and C-F bond vibrations.[5]

-

Chromatography (GC/HPLC): Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of the compound and quantifying any impurities.[10]

Conclusion

This compound is a specialized chemical intermediate with significant utility in the pharmaceutical, agrochemical, and material science sectors. Its distinct physicochemical properties, stemming from its unique halogen substitution pattern, make it a valuable precursor for complex target molecules. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. innospk.com [innospk.com]

- 2. This compound | CAS 2613-23-2 [matrix-fine-chemicals.com]

- 3. This compound [webbook.nist.gov]

- 4. Buy this compound | 2613-23-2 [smolecule.com]

- 5. This compound | C6H4ClFO | CID 75790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2613-23-2 [m.chemicalbook.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound(2613-23-2) 1H NMR spectrum [chemicalbook.com]

3-Chloro-4-fluorophenol molecular structure and weight

An In-Depth Technical Guide to 3-Chloro-4-fluorophenol: Structure, Properties, and Applications

Introduction

This compound is a halogenated aromatic organic compound that serves as a pivotal intermediate in the landscape of fine chemical synthesis. Its unique molecular architecture, featuring a phenol ring substituted with both chlorine and fluorine atoms, imparts specific reactivity and properties that are highly valued in the development of complex molecules. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in pharmaceutical and agrochemical research and development. For researchers and drug development professionals, a thorough understanding of this building block is essential for leveraging its potential in creating novel and effective chemical entities.

Molecular Identity and Physicochemical Properties

The foundational characteristics of this compound are defined by its molecular structure and resulting physical properties. The strategic placement of the chloro, fluoro, and hydroxyl groups on the benzene ring dictates its chemical behavior and utility as a synthetic precursor.

Core Molecular Data

A summary of the key identifiers and molecular properties for this compound is presented below. This data is fundamental for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 2613-23-2 | [1][2][4] |

| Molecular Formula | C₆H₄ClFO | [1][2][3][4] |

| Molecular Weight | 146.55 g/mol | [2][5] |

| Canonical SMILES | C1=CC(=C(C=C1O)Cl)F | [1][3] |

| InChIKey | ZQXLIXHVJVAPLW-UHFFFAOYSA-N | [1][2][4] |

| EC Number | 220-042-5 | [3] |

Molecular Structure Visualization

The two-dimensional structure of this compound illustrates the ortho-relationship between the chlorine and fluorine atoms and the meta-relationship between the chlorine and hydroxyl groups.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-fluorophenol for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 3-Chloro-4-fluorophenol in Modern Chemistry

This compound is a key building block in the synthesis of a multitude of high-value organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenolic ring, offers a versatile scaffold for medicinal chemists and process development scientists. The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methods.

Core Synthetic Pathways to this compound

The synthesis of this compound can be approached from several key starting materials. The two most industrially relevant and scientifically sound pathways commence from either 3-chloro-4-fluoroaniline via a Sandmeyer-type reaction or from 3-chloro-4-fluoronitrobenzene through nucleophilic aromatic substitution.

Pathway 1: Diazotization-Hydrolysis of 3-Chloro-4-fluoroaniline

This classical and reliable method leverages the conversion of an aromatic amine to a diazonium salt, which is then displaced by a hydroxyl group. This pathway is often favored for its well-established reaction mechanism and predictable outcomes.

Reaction Scheme:

Causality Behind Experimental Choices (Mechanism):

The synthesis begins with the diazotization of 3-chloro-4-fluoroaniline. In a cold, acidic solution (typically with sulfuric or hydrochloric acid), sodium nitrite is added to generate nitrous acid in situ. The amine group of 3-chloro-4-fluoroaniline then attacks the protonated nitrous acid, and after a series of proton transfers and the elimination of water, the highly reactive 3-chloro-4-fluorobenzenediazonium salt is formed. It is crucial to maintain a low temperature (0-5°C) throughout this process to prevent the premature decomposition of the diazonium salt.

The subsequent step is the hydrolysis of the diazonium salt, a Sandmeyer-type reaction.[2] The diazonium group is an excellent leaving group (as dinitrogen gas), and its departure is facilitated by heating the aqueous solution. This generates a highly unstable aryl cation, which is immediately trapped by water to yield the desired this compound.

Experimental Protocol: Diazotization and Hydrolysis of 3-Chloro-4-fluoroaniline

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 14.5 g (0.1 mol) of 3-chloro-4-fluoroaniline in 100 mL of 20% sulfuric acid.

-

Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water via the dropping funnel, ensuring the temperature does not exceed 5°C.

-

Continue stirring for an additional 30 minutes at 0-5°C after the addition is complete to ensure full conversion to the diazonium salt.

-

-

Hydrolysis of the Diazonium Salt:

-

Gently heat the diazonium salt solution to 50-60°C. The evolution of nitrogen gas will be observed.

-

Maintain this temperature until the gas evolution ceases (typically 1-2 hours).

-

Allow the reaction mixture to cool to room temperature.

-

-

Work-up and Purification:

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with 5% sodium hydroxide solution (2 x 30 mL) to remove any acidic byproducts and to convert the phenol to its sodium salt.

-

Acidify the aqueous sodium hydroxide extracts with concentrated hydrochloric acid until the solution is acidic to litmus paper, precipitating the this compound.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent like hexane or by vacuum distillation.

-

Pathway 2: From 3-Chloro-4-fluoronitrobenzene

This pathway involves either the direct nucleophilic aromatic substitution of the nitro group or, more commonly, a two-step process involving the reduction of the nitro group to an amine followed by the diazotization-hydrolysis sequence described in Pathway 1. A direct conversion is theoretically possible but often requires harsh conditions and may lead to side products. Therefore, the reduction-diazotization route is generally preferred.

Sub-pathway 2a: Reduction to 3-Chloro-4-fluoroaniline followed by Diazotization-Hydrolysis

This sub-pathway is a widely used industrial method for the synthesis of 3-chloro-4-fluoroaniline, which is a key intermediate for many pharmaceuticals.[3][4]

Reaction Scheme:

Causality Behind Experimental Choices (Mechanism of Reduction):

The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation and metal-acid reduction being the most common.

-

Catalytic Hydrogenation: This is a clean and efficient method.[3][4] 3-Chloro-4-fluoronitrobenzene is treated with hydrogen gas in the presence of a metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C).[5][6] The reaction proceeds via the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. This method often provides high yields and purity with minimal byproducts.[7]

-

Iron Reduction (Béchamp Reduction): This is a classic and cost-effective method where iron powder in the presence of an acid (like hydrochloric acid) is used as the reducing agent.[3][7] The iron is oxidized while the nitro group is reduced. While economical, this method generates significant amounts of iron sludge, posing environmental concerns.[7]

Experimental Protocol: Catalytic Hydrogenation of 3-Chloro-4-fluoronitrobenzene

-

Reaction Setup:

-

In a high-pressure reactor (autoclave), place 17.5 g (0.1 mol) of 3-chloro-4-fluoronitrobenzene and 0.175 g (1% w/w) of 5% Pt/C catalyst.

-

Seal the reactor and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

-

-

Hydrogenation:

-

Pressurize the reactor with hydrogen to 0.5-1.0 MPa.

-

Heat the mixture to 60-80°C with efficient stirring.

-

Maintain the reaction for 2-4 hours, monitoring the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

-

Work-up and Isolation:

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution of 3-chloro-4-fluoroaniline can be used directly in the next step (diazotization-hydrolysis as in Pathway 1) or the solvent can be removed under reduced pressure to isolate the product.

-

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1 (from Amine) | Pathway 2a (from Nitro Compound) |

| Starting Material | 3-Chloro-4-fluoroaniline | 3-Chloro-4-fluoronitrobenzene |

| Number of Steps | 2 (Diazotization, Hydrolysis) | 3 (Reduction, Diazotization, Hydrolysis) |

| Overall Yield | Good to Excellent | Good to Excellent |

| Purity of Final Product | High | High |

| Key Reagents & Conditions | NaNO₂, H₂SO₄, 0-5°C; then heat | H₂, Pt/C or Pd/C, heat, pressure; then as in Pathway 1 |

| Advantages | Well-established, reliable, high purity. | Utilizes a more readily available starting material in some contexts. |

| Disadvantages | Requires handling of potentially unstable diazonium salts. | Longer overall synthesis. |

Visualization of Synthetic Workflows

Workflow for Pathway 1: From 3-Chloro-4-fluoroaniline

Caption: Experimental workflow for the synthesis of this compound from 3-chloro-4-fluoroaniline.

Workflow for Pathway 2a: From 3-Chloro-4-fluoronitrobenzene

References

- 1. innospk.com [innospk.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Preparation method of 3-chloro-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

A Guide to the Spectroscopic Characterization of 3-Chloro-4-fluorophenol

This technical guide provides an in-depth analysis of the spectroscopic data for 3-chloro-4-fluorophenol (CAS No. 2613-23-2), a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.[1][2] For professionals in research and drug development, unequivocal structural confirmation and purity assessment are paramount. This document offers a detailed interpretation of the mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, grounded in fundamental principles and field-proven insights.

Introduction

This compound is a disubstituted phenol with the molecular formula C₆H₄ClFO.[3] Its structure presents a unique combination of substituents—hydroxyl, chloro, and fluoro groups—each imparting distinct electronic and steric effects that are reflected in its spectroscopic signatures. Accurate interpretation of these signatures is essential for identity confirmation, quality control, and understanding its reactivity. This guide will deconstruct the expected and observed data from core analytical techniques, explaining the causality behind the spectral features.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides critical information about a molecule's mass and fragmentation pattern, offering powerful evidence for its elemental composition and structure. For this compound, Electron Ionization (EI) is a common method for generating ions.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like halogenated phenols, providing both separation and identification.[4]

-

Sample Preparation : Prepare a 50 ppm stock solution by dissolving 2.5 mg of this compound in 50 mL of methanol.[4]

-

GC System : Agilent 6890 GC System (or equivalent).

-

Column : A low-polarity capillary column, such as a DB-5 (5% phenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness is suitable.[5]

-

Carrier Gas : Helium at a constant flow of 1.0-1.5 mL/min.[5]

-

Injector : Splitless injection of a 1 µL aliquot. Set injector temperature to 250-275°C.[5]

-

Oven Program : Initial temperature of 60°C, hold for 3 minutes, then ramp at 10°C/min to 220°C.[3]

-

MS System : Agilent 5973 MSD (or equivalent) with electron ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 30 to 200.

Data Summary & Interpretation

The mass spectrum of this compound provides a clear fingerprint of the molecule. The molecular weight is 146.55 g/mol .[1]

Table 1: Key Mass Spectrometry Data for this compound [6]

| m/z (Daltons) | Proposed Fragment | Key Observations |

| 148 | [M+2]⁺ | Isotope peak for ³⁷Cl, approximately 1/3 the intensity of the M⁺ peak. |

| 146 | [M]⁺ | Molecular ion peak, corresponding to the C₆H₄³⁵ClFO formula. |

| 118 | [M - CO]⁺ | Loss of carbon monoxide, a common fragmentation for phenols. |

| 111 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 83 | [C₅H₄F]⁺ | Result of decarbonylation and loss of HCl. |

| 63 | [C₅H₃]⁺ | A common fragment in aromatic compounds. |

Interpretation:

The most telling feature is the molecular ion peak (M⁺) at m/z 146.[6] Crucially, the presence of a chlorine atom is confirmed by the M+2 peak at m/z 148, which has a relative intensity of approximately one-third that of the M⁺ peak, consistent with the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pattern is characteristic of a phenol. An initial loss of carbon monoxide (CO) from the phenol ring is a common pathway, leading to the fragment at m/z 118.[6] The loss of a chlorine radical gives rise to the peak at m/z 111. Further fragmentation leads to smaller, stable aromatic and aliphatic ions.

Visualization: Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for this compound under electron ionization.

Caption: Proposed EI-MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the substitution pattern.

Experimental Protocol: NMR Sample Preparation

-

Sample Quantity : Weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.

-

Solvent : Select a suitable deuterated solvent, typically Chloroform-d (CDCl₃) or Acetone-d₆, and add approximately 0.6 mL to the sample in a vial.

-

Dissolution : Agitate the vial to ensure complete dissolution. The solution must be clear and transparent.

-

Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter which can degrade spectral quality.

-

Final Volume : Ensure the final sample height in the NMR tube is at least 4 cm (0.5-0.6 mL).

-

Acquisition : Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C, a proton-decoupled experiment is standard.

¹H NMR Spectroscopy: Predicted Data & Interpretation

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2 | 7.15 - 7.25 | dd | ³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 4.5 | 1H |

| H-6 | 6.95 - 7.05 | ddd | ³J(H,H) ≈ 8.5, ⁴J(H,H) ≈ 2.5, ³J(H,F) ≈ 8.5 | 1H |

| H-5 | 6.85 - 6.95 | t | ³J(H,H) ≈ 8.5, ³J(H,F) ≈ 8.5 | 1H |

| -OH | 5.0 - 6.0 | br s | - | 1H |

Interpretation:

The chemical shifts of aromatic protons are influenced by the electron-donating hydroxyl group (-OH) and the electron-withdrawing halogen substituents (-Cl, -F).

-

H-5 : This proton is ortho to the electron-donating -OH group and meta to the -Cl group. It is coupled to H-6 (³J, ortho coupling, ~8.5 Hz) and the fluorine atom (³J, ortho coupling, ~8.5 Hz), resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants). It is expected to be the most upfield proton.

-

H-6 : This proton is meta to the -OH group and ortho to the -Cl group. It is coupled to H-5 (³J, ortho, ~8.5 Hz), H-2 (⁴J, meta, ~2.5 Hz), and the fluorine atom (³J, ortho, ~8.5 Hz). This complex coupling will likely result in a doublet of doublet of doublets.

-

H-2 : This proton is ortho to the -Cl group and meta to the -OH group. It is coupled to H-6 (⁴J, meta, ~2.5 Hz) and the fluorine atom (⁴J, meta, ~4.5 Hz). This will appear as a doublet of doublets and is expected to be the most downfield of the aromatic protons due to its proximity to the electronegative chlorine.

-

-OH Proton : The phenolic proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

Visualization: Proton Assignments

Caption: Numbering scheme for this compound.

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The proton-decoupled ¹³C NMR spectrum will show six distinct signals for the six unique carbon atoms of the aromatic ring. The chemical shifts are heavily influenced by the attached substituents and C-F coupling.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Key Influences |

| C-1 | 150 - 152 | d (³J ≈ 3-5 Hz) | Attached to -OH (deshielded) |

| C-2 | 118 - 120 | s | Ortho to -Cl |

| C-3 | 120 - 122 | d (²J ≈ 15-20 Hz) | Attached to -Cl (deshielded) |

| C-4 | 153 - 156 | d (¹J ≈ 240-250 Hz) | Attached to -F (highly deshielded, large coupling) |

| C-5 | 116 - 118 | d (²J ≈ 20-25 Hz) | Ortho to -F and -OH |

| C-6 | 117 - 119 | d (³J ≈ 8-10 Hz) | Meta to -F and -OH |

Interpretation:

The most notable feature is the signal for C-4 , which is directly attached to the highly electronegative fluorine atom. This carbon will be significantly deshielded (shifted downfield) and will appear as a doublet with a very large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. The carbon attached to the hydroxyl group, C-1 , will also be deshielded. The carbon bearing the chlorine, C-3 , is deshielded and will show a smaller two-bond coupling to fluorine (²JCF). The remaining carbons will also exhibit coupling to the fluorine atom over two (²JCF) or three (³JCF) bonds, appearing as doublets in the spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: Solid Sample Analysis

Since this compound is a solid at room temperature (m.p. 38-40 °C), the KBr pellet or ATR method is appropriate.[1]

-

KBr Pellet Method :

-

Grinding : Finely grind 1-2 mg of the sample with ~150 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pressing : Transfer the powder to a pellet die and apply pressure (approx. 8-10 tons) using a hydraulic press to form a transparent pellet.

-

Analysis : Place the pellet in the spectrometer's sample holder and collect the spectrum. A background spectrum of a blank KBr pellet should be collected first.[7]

-

-

Attenuated Total Reflectance (ATR) Method :

-

Background : Ensure the ATR crystal (e.g., diamond) is clean and collect a background spectrum.

-

Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.

-

Contact : Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Analysis : Collect the spectrum directly.[7]

-

Data Summary & Interpretation

The IR spectrum will display characteristic absorption bands for the hydroxyl, aromatic, and carbon-halogen bonds.

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3500 - 3200 | O-H stretch | Strong, Broad | Characteristic of a hydrogen-bonded phenol. |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Typical for C-H bonds on a benzene ring. |

| 1600 - 1585 | C=C stretch (in-ring) | Medium-Strong | Aromatic ring vibration. |

| 1500 - 1400 | C=C stretch (in-ring) | Medium-Strong | Aromatic ring vibration. |

| 1300 - 1200 | C-O stretch | Strong | Phenolic C-O bond vibration. |

| 1250 - 1150 | C-F stretch | Strong | Strong absorption typical for aryl fluorides. |

| 900 - 675 | Aromatic C-H bend | Strong | Out-of-plane bending, pattern can indicate substitution. |

| 850 - 550 | C-Cl stretch | Medium-Strong | Carbon-chlorine bond vibration. |

Interpretation:

The most prominent feature will be a strong, broad absorption band in the 3500-3200 cm⁻¹ region , which is definitive for the O-H stretching vibration of a hydrogen-bonded phenol. The aromatic nature of the compound is confirmed by the C-H stretching peaks just above 3000 cm⁻¹ and the sharp C=C ring stretching bands around 1600 and 1500 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain strong, characteristic absorptions for the C-O stretch (around 1250 cm⁻¹), the C-F stretch (around 1200 cm⁻¹), and the C-Cl stretch (around 700-800 cm⁻¹).

Conclusion

The combination of Mass Spectrometry, NMR Spectroscopy, and IR Spectroscopy provides a comprehensive and self-validating system for the structural confirmation of this compound. MS confirms the molecular weight and the presence of chlorine. ¹H and ¹³C NMR elucidate the exact substitution pattern and connectivity of the atoms. Finally, IR spectroscopy confirms the presence of the key hydroxyl and aromatic functional groups. Together, these techniques provide the authoritative data required by researchers and drug development professionals to ensure the identity and quality of this important chemical intermediate.

References

- 1. 3-氯-4-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. This compound | CAS 2613-23-2 [matrix-fine-chemicals.com]

- 4. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound(2613-23-2) MS [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-Chloro-4-fluorophenol

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-chloro-4-fluorophenol, a key intermediate in the pharmaceutical and chemical industries.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of properties to deliver actionable insights into experimental design and data interpretation. We explore the theoretical underpinnings of solubility, provide robust, field-tested protocols for its determination, and detail a systematic approach to stability and forced degradation studies as mandated by regulatory bodies like the International Council for Harmonisation (ICH). The causality behind experimental choices is explained, empowering the reader to not only replicate but also adapt these methodologies for their specific research needs. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction and Physicochemical Profile

This compound (CAS No. 2613-23-2) is a halogenated phenol whose utility in organic synthesis is significant, particularly in the development of novel bioactive compounds where fluorine substitution is a common strategy to enhance potency and pharmacokinetic properties.[1] An understanding of its solubility and stability is not a trivial pursuit; it is a fundamental prerequisite for successful process development, formulation design, and regulatory compliance. Inconsistent solubility can lead to unreliable results in screening assays, while uncharacterized instability can compromise drug substance purity, safety, and efficacy.[2]

This guide serves as a practical manual for characterizing these critical attributes. We begin with the foundational physicochemical properties that govern the behavior of this molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClFO | [3][4] |

| Molecular Weight | 146.55 g/mol | |

| Appearance | Beige to brownish crystalline solid | [5] |

| Melting Point | 38-40 °C | [5] |

| Boiling Point | 104 °C @ 11 mmHg | [5] |

| pKa | 9.01 ± 0.18 (Predicted) | [5] |

| Log P (Octanol/Water) | 2.38 - 2.4 | [1][3] |

| Water Solubility | 0.145-0.295 mg/mL (Slightly Soluble) | [1] |

The molecule's structure, featuring a weakly acidic phenolic hydroxyl group (predicted pKa ~9.01) and a moderate lipophilicity (Log P ~2.4), suggests that its aqueous solubility will be pH-dependent, increasing significantly at pH values above its pKa as the compound ionizes to the more soluble phenolate anion.[1][5]

Solubility Profiling: From Theory to Practice

Solubility is a critical determinant of a compound's behavior, from reaction kinetics to bioavailability.[6] Accurately measuring this property requires robust and reproducible methods. The "gold standard" for determining thermodynamic or equilibrium solubility is the shake-flask method, a technique endorsed by the United States Pharmacopeia (USP) for its reliability.[7][8]

Causality in Method Selection: Why the Shake-Flask Method?

The shake-flask method is favored because it allows a direct measurement of the saturation point of a compound in a given solvent system at equilibrium.[7] This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by creating supersaturated solutions.[2] For foundational drug development and process chemistry, where accuracy is paramount, establishing the true equilibrium solubility is essential for creating reliable and scalable processes.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is designed to be a self-validating system, incorporating checks and controls to ensure data integrity.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvent systems.

Materials:

-

This compound (of known purity)

-

Selected solvents (e.g., pH 2.0 HCl buffer, pH 7.4 PBS, pH 10.0 carbonate buffer, Methanol, Acetonitrile, Ethyl Acetate)

-

Thermostatic shaker or water bath

-

Calibrated pH meter

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Validated stability-indicating analytical method (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The key is to ensure a visible amount of undissolved solid remains throughout the experiment, confirming that saturation has been reached.[7]

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]

-

pH Measurement: After equilibration, measure and record the final pH of the aqueous suspensions. This is a critical control step, as the compound's own acidity or basicity can alter the pH of unbuffered or weakly buffered solutions.[7][10]

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent and quantify the concentration of this compound using a pre-validated HPLC-UV or other suitable analytical method.[11]

-

Data Reporting: Express solubility in units such as mg/mL or µg/mL.

Expected Solubility Profile (Qualitative)

Based on the "like dissolves like" principle, a qualitative solubility profile can be predicted. This must be confirmed by experimental data.[9]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Type | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Can act as hydrogen bond donors and acceptors, interacting favorably with the phenolic -OH group.[9] |

| Polar Aprotic | Acetonitrile, DMSO | Moderate to High | Can accept hydrogen bonds and have significant dipole moments. |

| Non-Polar | Hexane, Toluene | Low | Lacks favorable interactions (H-bonding, strong dipoles) with the polar functional groups of the phenol.[9] |

| Aqueous (pH < pKa) | pH 2 Buffer | Low | The molecule is in its neutral, less soluble form. |

| Aqueous (pH > pKa) | pH 10 Buffer | High | The molecule is deprotonated to the more polar (and soluble) phenolate anion. |

Stability Analysis and Forced Degradation

Stability testing is a cornerstone of pharmaceutical development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors.[12] Forced degradation, or stress testing, is an integral part of this process. Its purpose is to identify likely degradation products, establish degradation pathways, and, critically, to demonstrate the specificity of the analytical methods used for stability studies.[13][14] A method is only "stability-indicating" if it can resolve the parent compound from all significant degradation products.

The Logic of Stress: Designing a Forced Degradation Study

The conditions for forced degradation are intentionally more severe than accelerated stability conditions. The goal is to achieve a target degradation of 5-20% of the active substance.[13][15] Degradation beyond this range can lead to complex secondary degradation products that may not be relevant to real-world storage conditions.[13] The study design must be systematic, investigating the susceptibility of the molecule to hydrolysis, oxidation, and photolysis, as outlined in ICH guidelines.[16]

// Invisible nodes for alignment {rank=same; DS; Acid} {rank=same; Sol; Base} } endomdot Caption: General workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify key degradation products.

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.[15]

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 M or 1 M HCl). Store at an elevated temperature (e.g., 60-80°C) and sample at various time points (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 M or 1 M NaOH). Store under the same conditions as the acid hydrolysis and sample at appropriate time points.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[13] Monitor the reaction over time. The reactivity of phenols towards oxidation is well-known.[17]

-

Thermal Degradation: Expose both the solid drug substance and the stock solution to dry heat (e.g., 80°C).[15]

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[15][16] A control sample should be protected from light to differentiate between thermal and photolytic degradation.

-

Sample Treatment & Analysis: Before analysis, acid and base samples should be neutralized to prevent damage to the HPLC column. All stressed samples, along with an unstressed control (time zero), are then analyzed by a validated, stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) for peak identification.[11]

-

Data Evaluation:

-

Purity/Assay: Calculate the percentage of this compound remaining.

-

Degradation Products: Identify and quantify major degradation products.

-

Mass Balance: The sum of the assay value and the levels of all degradation products should ideally be close to 100% of the initial value, demonstrating that all significant products have been detected.

-

Potential Degradation Pathways

While specific pathways for this compound are not extensively published, logical degradation routes can be proposed based on the chemistry of halogenated phenols. Under oxidative conditions, hydroxylation of the aromatic ring is a common pathway.[18] Hydrolytic conditions, particularly under heat and pressure, could potentially lead to dehalogenation, although the C-F bond is generally very stable. Photodegradation can also proceed via dehalogenation or polymerization.[19]

Conclusion and Application

This guide has outlined a systematic, scientifically-grounded approach to characterizing the solubility and stability of this compound. By employing robust methodologies like the shake-flask protocol and adhering to ICH-compliant forced degradation studies, researchers can generate high-quality, reliable data. This data is not merely academic; it is essential for making informed decisions throughout the drug development lifecycle. It guides the selection of appropriate solvent systems for synthesis and purification, informs the development of stable and bioavailable formulations, and forms a critical part of the data package required for regulatory submission. A thorough understanding of these core properties is indispensable for any scientist working with this important chemical intermediate.

References

- 1. Buy this compound | 2613-23-2 [smolecule.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. This compound | C6H4ClFO | CID 75790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 2613-23-2 [m.chemicalbook.com]

- 6. biorelevant.com [biorelevant.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. uspnf.com [uspnf.com]

- 9. benchchem.com [benchchem.com]

- 10. uspnf.com [uspnf.com]

- 11. benchchem.com [benchchem.com]

- 12. database.ich.org [database.ich.org]

- 13. pharmtech.com [pharmtech.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. snscourseware.org [snscourseware.org]

- 17. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 18. Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

The Versatile Building Block: A Technical Guide to 3-Chloro-4-fluorophenol in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

3-Chloro-4-fluorophenol, a halogenated aromatic compound, has emerged as a crucial intermediate in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both a chlorine and a fluorine atom on the phenol ring, imparts specific reactivity and desirable physicochemical properties to its derivatives.[2] The presence of these halogens can significantly influence a molecule's metabolic stability, binding affinity to biological targets, and overall efficacy, making this compound a valuable scaffold in the design of novel therapeutic agents and other specialized chemicals.[2] This technical guide provides an in-depth review of the synthesis, properties, and applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in synthesis and for ensuring safe handling.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2613-23-2 | [3] |

| Molecular Formula | C₆H₄ClFO | [3] |

| Molecular Weight | 146.55 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 38-40 °C | |

| Boiling Point | 104 °C at 11 mmHg | |

| Solubility | Soluble in organic solvents such as chloroform. | [4] |

Spectroscopic Characterization:

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are instrumental in confirming the structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[1][5]

-

Mass Spectrometry (MS): Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the aromatic ring.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a critical process for its application in further chemical transformations. While several methods exist, a common and effective route involves the reduction of 3-chloro-4-fluoronitrobenzene.

Reaction Pathway: From Nitrobenzene to Phenol

The synthesis of this compound can be conceptualized as a two-step process, starting from the commercially available 3,4-dichloronitrobenzene. The first step involves a nucleophilic aromatic substitution to introduce the fluorine atom, followed by the reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis to the phenol.

Caption: General synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of this compound, synthesized from various literature sources.[7][8][9]

Step 1: Synthesis of 3-Chloro-4-fluoroaniline from 3-Chloro-4-fluoronitrobenzene

-

Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-chloro-4-fluoronitrobenzene and a solvent such as ethanol.

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent. Common choices include iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[7][8]

-

Reaction Conditions:

-

Iron/Acid Reduction: The reaction is typically heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[7]

-

Catalytic Hydrogenation: The reaction is carried out under a positive pressure of hydrogen gas at a suitable temperature until the theoretical amount of hydrogen is consumed.[8]

-

-

Work-up and Isolation:

-

After completion of the reaction, the mixture is cooled and filtered to remove the iron salts or the catalyst.

-

The filtrate is then concentrated under reduced pressure to remove the solvent.

-

The crude 3-chloro-4-fluoroaniline is then purified, typically by distillation under reduced pressure, to yield a product with high purity.[8]

-

Step 2: Synthesis of this compound from 3-Chloro-4-fluoroaniline

-

Diazotization: The purified 3-chloro-4-fluoroaniline is dissolved in an aqueous acidic solution, typically sulfuric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Hydrolysis: The diazonium salt solution is then slowly added to a heated aqueous solution, often with a copper catalyst, to facilitate the hydrolysis of the diazonium group to a hydroxyl group. Nitrogen gas is evolved during this step.

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled and extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude this compound can then be purified by distillation or recrystallization to obtain the final product.

-

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of various biologically active molecules.

As a Scaffold for Kinase Inhibitors

The fluorinated phenyl group is a common motif in many kinase inhibitors, as the fluorine atom can enhance binding affinity and improve metabolic stability. While direct examples of marketed drugs containing the this compound moiety are not abundant in the public domain, the analogous 3-chloro-4-fluoroaniline is a key intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib.[10] This highlights the potential of the 3-chloro-4-fluorophenyl scaffold in the design of novel kinase inhibitors.

Derivatives with Antimicrobial and Anticancer Activity

Research has shown that derivatives of this compound exhibit promising antimicrobial and anticancer properties.

-

Antimicrobial Activity: this compound itself has been shown to be active against bacteria and fluoroquinolone-resistant strains. It is proposed to block DNA synthesis in bacterial cells.

-

Anticancer Activity: The parent compound has demonstrated anticancer activity in tumor cells and has been shown to reduce the viability of carcinoma cells.

Caption: Applications of this compound in medicinal chemistry.

Toxicological and Environmental Considerations

A comprehensive understanding of the toxicological and environmental profile of this compound is essential for its safe handling and to mitigate its potential environmental impact.

Human Health and Safety

This compound is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Hazard Statement | Reference |

| H302 | Harmful if swallowed | [3] |

| H312 | Harmful in contact with skin | [3] |

| H315 | Causes skin irritation | [3] |

| H319 | Causes serious eye irritation | [3] |

| H335 | May cause respiratory irritation | [3] |

Environmental Fate and Ecotoxicity

Caption: Conceptual model of the biodegradation pathway of this compound.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure provides a foundation for creating molecules with enhanced biological activity and improved pharmacokinetic properties. A thorough understanding of its synthesis, reactivity, and safety profile is paramount for its effective and responsible use in research and development. As the demand for novel and more effective therapeutic agents continues to grow, the importance of key intermediates like this compound in the drug discovery pipeline is set to increase.

References

- 1. This compound(2613-23-2) 1H NMR spectrum [chemicalbook.com]

- 2. Buy this compound | 2613-23-2 [smolecule.com]

- 3. This compound | C6H4ClFO | CID 75790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-氯-3-氟苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. This compound [webbook.nist.gov]

- 7. benchchem.com [benchchem.com]

- 8. Preparation method of 3-chloro-4-fluoroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 9. Page loading... [wap.guidechem.com]

- 10. benchchem.com [benchchem.com]

- 11. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multi-substrate biodegradation of chlorophenols by defined microbial consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rivm.nl [rivm.nl]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Foreword: The Strategic Utility of a Dihalogenated Phenol

An In-Depth Technical Guide to the Core Chemical Reactions of 3-Chloro-4-fluorophenol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. This compound (CAS No: 2613-23-2) is one such intermediate whose value proposition lies in the nuanced reactivity conferred by its specific arrangement of substituents.[1][2] The hydroxyl group provides a reactive handle for etherification and esterification, while the chloro and fluoro substituents offer distinct electronic properties and potential sites for further functionalization. The chlorine atom, in particular, serves as a versatile linchpin for modern cross-coupling reactions, and the fluorine atom can significantly modulate the physicochemical properties of derivative molecules, enhancing metabolic stability or binding affinity.[3]

This guide eschews a conventional textbook layout. Instead, it is structured to mirror the thought process of a development chemist: beginning with the foundational reactivity of the phenolic hydroxyl group, moving to the manipulation of the aromatic ring itself, and culminating in the strategic use of the C-Cl bond as a gateway to molecular complexity. We will delve into the "why" behind procedural choices, offering insights grounded in mechanistic understanding and practical application.

Reactions at the Phenolic Hydroxyl: O-Alkylation and Etherification

The most conspicuous reactive site on this compound is the acidic hydroxyl group. Its deprotonation to the corresponding phenoxide creates a potent nucleophile, readily participating in Williamson ether synthesis and related O-alkylation reactions. This transformation is fundamental for introducing side chains that can alter solubility, introduce new pharmacophores, or serve as protecting groups.

Causality in Experimental Design:

The choice of base and solvent is critical. A moderately strong base, such as sodium hydroxide or potassium carbonate, is typically sufficient to deprotonate the phenol. The reaction is often performed in a polar aprotic solvent like DMF or acetone, which effectively solvates the cation of the base without interfering with the nucleophilicity of the phenoxide. The choice of the alkylating agent (e.g., alkyl halides, sulfates) dictates the nature of the introduced ether.[4]

Detailed Experimental Protocol: Synthesis of a Phenyl Ether Derivative

This protocol is adapted from methodologies for the preparation of related phenyl ethers.[4]

Objective: To synthesize 1-chloro-2-fluoro-4-(ethoxy)benzene from this compound.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Diethyl sulfate ((C₂H₅)₂SO₄)

-

Toluene

-

Deionized water

Procedure:

-

Phenoxide Formation: In a reaction vessel equipped with a stirrer and condenser, prepare a 10% aqueous solution of sodium hydroxide. To this, add this compound while stirring to form the sodium 3-chloro-4-fluorophenoxide solution.

-

Alkylation: Transfer the phenoxide solution to the reactor. Add diethyl sulfate to the mixture. A typical molar ratio would be approximately 1:1 to 1:1.2 of phenoxide to diethyl sulfate to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to approximately 80-90°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: Upon completion, cool the mixture to room temperature. Adjust the pH to be slightly acidic (pH 2-5) with a suitable acid (e.g., dilute HCl) to neutralize any excess base. This will cause the organic and aqueous layers to separate.

-

Purification: Collect the organic (oil) phase. Wash the organic layer sequentially with a dilute sodium hydroxide solution to remove any unreacted phenol, followed by water to remove residual salts. The final product can be purified by vacuum distillation.

Process Visualization: O-Alkylation Workflow

The following diagram illustrates the key stages of the O-alkylation process.

Caption: Workflow for the Williamson ether synthesis of a this compound derivative.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone of arene chemistry.[5] For this compound, the outcome of EAS reactions is governed by the directing effects of the three substituents.

-

Hydroxyl (-OH): A powerful activating, ortho, para-directing group.

-

Chloro (-Cl) and Fluoro (-F): Both are deactivating via induction (-I effect) but are ortho, para-directing due to resonance (+M effect).[6]

The positions ortho to the hydroxyl group (C2 and C6) are the most activated and sterically accessible sites for electrophilic attack. The para position is blocked by the fluorine atom. Therefore, electrophilic substitution is strongly favored at the C2 and C6 positions.

Nitration: Introducing a Nitro Group

Nitration is a classic EAS reaction, typically achieved with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.[6][7] Introducing a nitro group is synthetically valuable as it is a strong electron-withdrawing group and can be readily reduced to an amine, providing another functional handle.

Mechanistic Considerations: The sulfuric acid protonates nitric acid, which then loses water to form the highly electrophilic NO₂⁺ ion. The electron-rich aromatic ring of the phenol attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (the sigma complex).[5] A base (like H₂O or HSO₄⁻) then removes a proton from the carbon bearing the new nitro group, restoring aromaticity.

Detailed Experimental Protocol: Ortho-Nitration

This protocol is based on general procedures for phenol nitration, adapted for the specific substrate.[8]

Objective: To synthesize 3-chloro-4-fluoro-2-nitrophenol.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized water

Procedure:

-

Reaction Setup: In a flask submerged in an ice-water bath (to maintain a temperature between 0-10°C), dissolve this compound in concentrated sulfuric acid. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or side reactions.

-

Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, also cooled in an ice bath.

-

Addition: Add the nitrating mixture dropwise to the solution of the phenol, ensuring the temperature does not rise above 10°C. Vigorous stirring is essential for good mixing and heat dissipation.

-

Reaction Time: After the addition is complete, allow the mixture to stir at the low temperature for a specified period (e.g., 1-2 hours) until the reaction is complete (monitored by TLC).

-

Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the solid nitro-phenol product.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove residual acids, and then recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.

Quantitative Data Summary: Halogenation of Fluorophenols

The selective introduction of halogens is another key EAS reaction. The table below summarizes typical outcomes from the chlorination of 4-fluorophenol, a closely related precursor, which informs the expected selectivity for this compound.

| Chlorinating Agent | Solvent | Temperature (°C) | Major Product | Byproduct | Reference |

| Chlorine Gas (Cl₂) | Water | 60 | 2-Chloro-4-fluorophenol (92.3%) | 2,6-Dichloro-4-fluorophenol (5.8%) | --INVALID-LINK--[9] |

| Chlorine Gas (Cl₂) | Dichloromethane | 15 | 2-Chloro-4-fluorophenol (92.2%) | 2,6-Dichloro-4-fluorophenol (5.2%) | --INVALID-LINK--[9] |

| Sulfuryl Chloride (SO₂Cl₂) | Dichloromethane | RT | 2-Chloro-4-fluorophenol | 2,6-Dichloro-4-fluorophenol | --INVALID-LINK--[9] |

The C-Cl Bond as a Synthetic Hub: Palladium-Catalyzed Cross-Coupling

Perhaps the most powerful modern application of this compound in drug development lies in using its aryl chloride moiety as an electrophilic partner in cross-coupling reactions.[10] The Buchwald-Hartwig amination, for the formation of C-N bonds, is a prime example.[11][12] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[13]

The Buchwald-Hartwig Amination: Mechanism and Rationale

This reaction couples an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst and a base.[14] The success of coupling less reactive aryl chlorides hinges on the use of specialized ligands.

Catalyst System: A typical system consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). These ligands stabilize the palladium center and accelerate the key steps of the catalytic cycle.[14] Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the amine, forming the active nucleophile.

Visualization: The Buchwald-Hartwig Catalytic Cycle

This diagram outlines the generally accepted mechanism for the palladium-catalyzed amination of an aryl chloride.

Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

Detailed Experimental Protocol: General Procedure for Amination

This is a representative laboratory-scale procedure. Optimization of the ligand, base, solvent, and temperature is typically required for a specific substrate combination.

Objective: To couple this compound (or a protected derivative) with a generic secondary amine (e.g., morpholine).

Materials:

-

This compound (or O-protected derivative)

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂)

-

RuPhos (or other suitable Buchwald ligand)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

Procedure:

-

Inert Atmosphere: The reaction must be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst. Add the aryl chloride, amine, and sodium tert-butoxide to an oven-dried Schlenk flask.

-

Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of toluene to form the active catalyst complex.

-

Reaction Assembly: Add the catalyst solution to the flask containing the substrates and base. Add the remaining anhydrous toluene.

-

Reaction Conditions: Heat the mixture with stirring (e.g., to 80-110°C) for the required time (typically 4-24 hours). Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling, quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.

Conclusion

This compound is far more than a simple halogenated phenol. It is a strategically designed intermediate offering three distinct points of reactivity. The hydroxyl group provides a classic site for nucleophilic attack, the activated aromatic ring is susceptible to controlled electrophilic substitution at the C2/C6 positions, and the C-Cl bond acts as a robust handle for modern palladium-catalyzed cross-coupling reactions. A thorough understanding of these reaction classes, the mechanistic principles that govern them, and the practical considerations for their execution is essential for leveraging the full synthetic potential of this versatile building block in the rapid and efficient development of novel chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H4ClFO | CID 75790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. Page loading... [guidechem.com]

- 5. byjus.com [byjus.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. US2850537A - Process for making 3-halo-4-nitrophenols - Google Patents [patents.google.com]

- 9. US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents [patents.google.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. research.rug.nl [research.rug.nl]

- 14. youtube.com [youtube.com]

Methodological & Application

The Versatile Virtuoso: 3-Chloro-4-fluorophenol as a Cornerstone in Modern Organic Synthesis

Introduction: Unveiling a Key Architectural Element in Complex Molecule Construction

In the landscape of organic chemistry, the strategic selection of building blocks is paramount to the efficient and elegant synthesis of complex molecular targets. Among the vast arsenal of available synthons, halogenated phenols stand out for their predictable reactivity and their ability to impart unique physicochemical properties to the final molecule. 3-Chloro-4-fluorophenol, a readily available and versatile intermediate, has emerged as a crucial component in the development of a wide array of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—a chlorine atom meta and a fluorine atom para to the hydroxyl group—creates a distinct electronic and steric environment, offering multiple avenues for synthetic elaboration. This guide provides an in-depth exploration of this compound as a building block, complete with detailed application notes and protocols for its use in key synthetic transformations.

Physicochemical Properties and Spectroscopic Signature

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClFO | [1] |

| Molecular Weight | 146.55 g/mol | [1] |

| Appearance | Yellow to brown crystalline solid | [1] |

| Melting Point | 38-40 °C | [1] |

| Boiling Point | 225.0 °C at 760 mmHg | [1] |

| Density | ~1.4 g/cm³ | [1] |

| Flash Point | 108.9 °C | [1] |

| Solubility | Soluble in many organic solvents |

The spectroscopic data for this compound are critical for its identification and for monitoring reaction progress. The proton NMR (¹H NMR) spectrum, for instance, provides a unique fingerprint of the molecule's aromatic protons.

The Synthetic Utility of this compound: A Gateway to Diverse Molecular Architectures

The reactivity of this compound is dominated by the phenolic hydroxyl group and the potential for nucleophilic aromatic substitution on the phenyl ring. The hydroxyl group can be readily deprotonated to form a phenoxide, a potent nucleophile for a variety of reactions. The chlorine and fluorine substituents, while generally unreactive towards nucleophilic attack under standard conditions, can be displaced under more forcing conditions or when the ring is further activated.

Key Applications in Pharmaceutical and Agrochemical Synthesis

This compound is a key starting material in the synthesis of a range of biologically active molecules. Its incorporation into a molecular scaffold can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.

-

Pharmaceuticals: The 3-chloro-4-fluorophenyl moiety is found in a number of kinase inhibitors and other therapeutic agents. The presence of the halogen atoms can enhance binding affinity to target proteins and improve metabolic stability.

-

Agrochemicals: This building block is utilized in the synthesis of modern herbicides and fungicides. The specific halogenation pattern can contribute to the molecule's efficacy and selectivity towards target pests and weeds.

Application Notes and Protocols: Harnessing the Reactivity of this compound